[4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide
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Overview
Description
[4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Imidazole Ring: The imidazole ring is constructed through cyclization reactions involving diamino precursors.
Functionalization: The thiophene and diethylaminoethyl groups are introduced through substitution reactions, often using reagents like thiophene-2-carboxylic acid and diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications. It has shown promise in preclinical studies for treating infections and certain types of cancer .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological effects. The pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological properties.
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Albendazole: Another anthelmintic with broader spectrum activity.
Uniqueness
What sets [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide apart is its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the diethylaminoethyl and thiophene groups enhances its ability to interact with a wider range of biological targets, making it a more potent and versatile compound .
Properties
IUPAC Name |
[4-[2-(diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS.2BrH/c1-4-23(5-2)12-13-24-16-9-6-7-10-17(16)25-19(15(3)22-21(24)25)20(26)18-11-8-14-27-18;;/h6-11,14H,4-5,12-13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUDDCVXLIGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C4=CC=CS4)C.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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